molecular formula C12H7ClF3N B1389680 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine CAS No. 1214345-03-5

2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine

Cat. No.: B1389680
CAS No.: 1214345-03-5
M. Wt: 257.64 g/mol
InChI Key: FDCHSCNWWJOPEB-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-3-phenylpyridine with trifluoromethylating agents under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Vapor-phase reactions, where the reactants are in the gas phase, can be employed to achieve high yields and purity. Transition metal-based catalysts, such as iron fluoride, are often used to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the electron-withdrawing effects of the trifluoromethyl group, can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications in agrochemicals and pharmaceuticals.

    2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A nitro-substituted derivative with potential use in the synthesis of more complex molecules.

    2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the production of herbicides like fluazifop.

Uniqueness

2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine is unique due to the presence of the phenyl group, which can participate in additional chemical reactions, expanding its utility in synthetic chemistry. The combination of chlorine, phenyl, and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-3-phenyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-9(8-4-2-1-3-5-8)6-7-10(17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCHSCNWWJOPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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